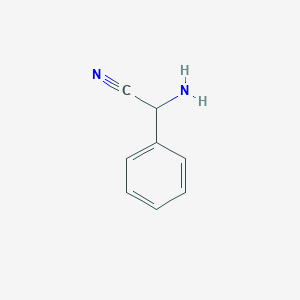

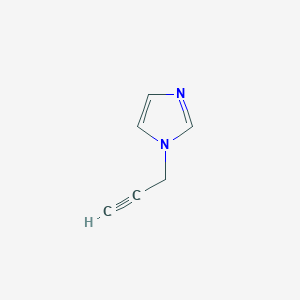

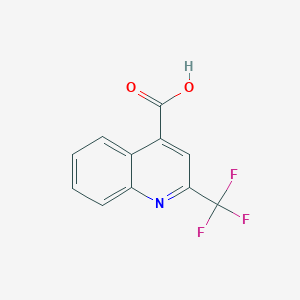

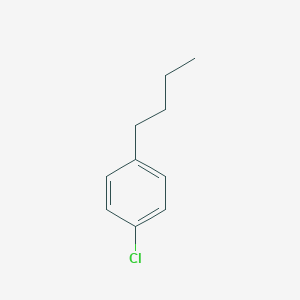

1-(prop-2-yn-1-yl)-1H-imidazole

Overview

Description

Bz-rA Phosphoramidite, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-O-[(tert-butyl)dimethylsilyl]-adenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a compound used in the synthesis of oligonucleotides. It contains the nucleoside adenosine with benzoyl base protection and is designed for use in RNA synthesis. The compound is known for its high purity and is used in various applications, including therapeutic development and diagnostic research .

Scientific Research Applications

Bz-rA Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

Therapeutic Development: Used in the synthesis of antisense oligonucleotides and siRNA for gene silencing therapies.

Diagnostic Research: Employed in the creation of probes and primers for PCR and other diagnostic assays.

Basic Research: Utilized in the study of RNA structure and function, as well as in the development of RNA-based technologies

Mechanism of Action

The mechanism of action of Bz-rA Phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The compound’s protecting groups ensure that the nucleoside remains intact during the synthesis process. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, allowing for the sequential addition of nucleosides to the growing oligonucleotide chain .

Future Directions

The study of compounds like “1-(prop-2-yn-1-yl)-1H-imidazole” is likely to continue, given the importance of both imidazole and alkyne groups in chemistry and biology . Future research could involve exploring new synthesis methods, studying its reactivity, or investigating potential applications in areas like medicinal chemistry .

Biochemical Analysis

Biochemical Properties

It has been found to participate in certain chemical reactions . For instance, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . The compound acts as a photosensitizer in this reaction, playing a crucial role in the generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .

Cellular Effects

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . For example, it has been found to exhibit inhibitory effects against α-amylase, pancreatic lipase, and β-glucuronidase . These enzymes play significant roles in various cellular processes, including carbohydrate digestion, lipid metabolism, and glucuronide detoxification .

Molecular Mechanism

The molecular mechanism of 1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with various biomolecules. In the visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . Singlet oxygen and superoxide anion are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Temporal Effects in Laboratory Settings

It has been used in reactions that yield products in good yields under mild conditions

Metabolic Pathways

The compound has been found to inhibit enzymes such as α-amylase, pancreatic lipase, and β-glucuronidase , which are involved in important metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-rA Phosphoramidite involves the protection of the nucleoside adenosine with benzoyl and tert-butyl dimethylsilyl groups. The key steps include:

Protection of the 5’-OH group: This is achieved using 4,4’-dimethoxytrityl chloride (DMT-Cl).

Protection of the 2’-OH group: This is done using tert-butyl dimethylsilyl chloride (TBDMS-Cl).

Protection of the amino group: Benzoyl chloride (Bz-Cl) is used for this purpose.

Phosphitylation: The final step involves the addition of the phosphoramidite group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite

Industrial Production Methods

Industrial production of Bz-rA Phosphoramidite follows similar synthetic routes but on a larger scale. Automated synthesis systems are often employed to ensure high yield and purity. The process involves stringent quality control measures, including HPLC and NMR analysis, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bz-rA Phosphoramidite undergoes several key reactions during oligonucleotide synthesis:

Detritylation: Removal of the DMT group to expose the 5’-OH group.

Coupling: The phosphoramidite reacts with the 5’-OH group of the growing oligonucleotide chain.

Capping: Unreacted 5’-OH groups are capped to prevent side reactions.

Oxidation: The phosphite triester is oxidized to a phosphate triester.

Common Reagents and Conditions

Detritylation: Typically performed using trichloroacetic acid (TCA) in dichloromethane (DCM).

Coupling: Activated by tetrazole or its derivatives in acetonitrile.

Capping: Acetic anhydride and N-methylimidazole in tetrahydrofuran (THF).

Oxidation: Iodine in water and pyridine.

Major Products

The major product of these reactions is the desired oligonucleotide with the correct sequence. Impurities are minimized through careful control of reaction conditions and purification steps .

Comparison with Similar Compounds

Bz-rA Phosphoramidite is similar to other RNA phosphoramidites, such as Ac-rC Phosphoramidite and iBu-rG Phosphoramidite. it is unique in its specific protecting groups and high purity, making it particularly suitable for therapeutic applications. Similar compounds include:

Ac-rC Phosphoramidite: Used for cytidine incorporation.

iBu-rG Phosphoramidite: Used for guanosine incorporation.

rU Phosphoramidite: Used for uridine incorporation

Bz-rA Phosphoramidite stands out due to its stringent impurity control and high yield in oligonucleotide synthesis, making it a preferred choice for high-stakes applications in research and industry .

Properties

IUPAC Name |

1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOQKSGJGCADAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)